molecular formula C15H16N2O4S B5373140 ETHYL 3-METHYL-5-[(2-PHENOXYACETYL)AMINO]-4-ISOTHIAZOLECARBOXYLATE

ETHYL 3-METHYL-5-[(2-PHENOXYACETYL)AMINO]-4-ISOTHIAZOLECARBOXYLATE

Cat. No.: B5373140
M. Wt: 320.4 g/mol
InChI Key: DWKDBAPTEFKKQU-UHFFFAOYSA-N
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Description

ETHYL 3-METHYL-5-[(2-PHENOXYACETYL)AMINO]-4-ISOTHIAZOLECARBOXYLATE is a synthetic organic compound that belongs to the class of isothiazole derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

The synthesis of ETHYL 3-METHYL-5-[(2-PHENOXYACETYL)AMINO]-4-ISOTHIAZOLECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the isothiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the phenoxyacetyl group: This step involves the acylation of the isothiazole intermediate with phenoxyacetyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalytic systems and continuous flow reactors.

Chemical Reactions Analysis

ETHYL 3-METHYL-5-[(2-PHENOXYACETYL)AMINO]-4-ISOTHIAZOLECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxyacetyl group, where nucleophiles like amines or thiols can replace the phenoxy group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

ETHYL 3-METHYL-5-[(2-PHENOXYACETYL)AMINO]-4-ISOTHIAZOLECARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It finds applications in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of ETHYL 3-METHYL-5-[(2-PHENOXYACETYL)AMINO]-4-ISOTHIAZOLECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit bacterial enzymes, resulting in antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation.

Comparison with Similar Compounds

ETHYL 3-METHYL-5-[(2-PHENOXYACETYL)AMINO]-4-ISOTHIAZOLECARBOXYLATE can be compared with other isothiazole derivatives such as:

    ETHYL 3-METHYL-5-[(PHENOXYACETYL)AMINO]BENZOATE: Similar in structure but with a benzoate group instead of an isothiazole ring.

    ETHYL 5-(AMINOCARBONYL)-4-METHYL-2-[(PHENOXYACETYL)AMINO]-3-THIOPHENECARBOXYLATE: Contains a thiophene ring instead of an isothiazole ring.

The uniqueness of this compound lies in its specific isothiazole structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

ethyl 3-methyl-5-[(2-phenoxyacetyl)amino]-1,2-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-3-20-15(19)13-10(2)17-22-14(13)16-12(18)9-21-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKDBAPTEFKKQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SN=C1C)NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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